N-(3-methylbutyl)-4-phenoxybutanamide
Description
N-(3-methylbutyl)-4-phenoxybutanamide is an amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 3-methylbutyl chain attached to the nitrogen atom.
Properties
IUPAC Name |
N-(3-methylbutyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)10-11-16-15(17)9-6-12-18-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCAZREGQKQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 3-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-(3-methylbutyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The amide bond provides stability and facilitates binding to biological molecules. The 3-methylbutyl substituent can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Aliphatic Amides
| Compound | Backbone | Substituents | Volatility | Primary Application |
|---|---|---|---|---|
| N-(3-methylbutyl)propanamide | Propanamide | Aliphatic (C3) | High | Insect pheromone |
| Target compound | Butanamide | 4-Phenoxy, 3-methylbutyl | Moderate | Not specified |
2.2. 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide ()
This compound shares a phenoxybutanamide backbone but differs in substituents:
Table 2: Substituent Effects on Key Properties
| Compound | Phenoxy Substituent | Amide Substituent | Solubility (Predicted) |
|---|---|---|---|
| Target compound | None | 3-Methylbutyl | Moderate lipophilicity |
| 4-(4-tert-Butylphenoxy)-... | tert-Butyl | 3-Methoxyphenyl | Lower aqueous solubility |
2.3. Fluorinated Acetamide Derivatives ()
Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) feature fluorophenoxy groups and acetamide backbones:
Table 3: Impact of Halogenation and Chain Length
| Compound | Phenoxy Substitution | Backbone Length | Melting Point (°C) |
|---|---|---|---|
| 30 (fluorinated) | 2-Fluoro | Acetamide (C2) | 75 |
| Target compound | None | Butanamide (C4) | Not available |
2.4. Imine Analogs ()
(E)-N-(3-methylbutyl)-1-phenylmethanimine shares the 3-methylbutyl group but replaces the amide with an imine functional group:
- Reactivity : Imines are more prone to hydrolysis than amides, suggesting the target compound is more chemically stable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
